Technical Guide: Synthesis and Characterization of 2-Amino-4-(3-methylphenyl)butanoic Acid
Technical Guide: Synthesis and Characterization of 2-Amino-4-(3-methylphenyl)butanoic Acid
Executive Summary & Structural Analysis[1]
This guide details the synthesis and characterization of 2-Amino-4-(3-methylphenyl)butanoic acid , a non-proteinogenic
In drug discovery, this scaffold serves as a critical peptidomimetic building block.[1] The addition of the methylene group (homo-elongation) imparts rotational flexibility distinct from phenylalanine, while the meta-methyl substituent increases lipophilicity (
Chemical Identity[3][4][5][6][7][8]
-
IUPAC Name: 2-Amino-4-(3-methylphenyl)butanoic acid
-
Molecular Formula:
-
Molecular Weight: 193.24 g/mol
-
Classification:
-Amino acid; Homophenylalanine derivative.[2][3]
Retrosynthetic Analysis
To design a robust synthetic route, we employ a disconnection approach centered on the
Strategic Disconnections
-
C2–C3 Bond Formation (Alkylation): Disconnecting the side chain from the
-carbon suggests an electrophilic alkyl halide (homobenzyl halide) and a nucleophilic glycine equivalent (e.g., diethyl acetamidomalonate). -
Functional Group Interconversion (FGI): The final amino acid is revealed via acid-catalyzed hydrolysis and decarboxylation.
Figure 1: Retrosynthetic tree illustrating the classical acetamidomalonate pathway.
Experimental Protocols
Route A: Classical Chemical Synthesis (Racemic)
Objective: Synthesis of dl-2-amino-4-(3-methylphenyl)butanoic acid on a multigram scale.
Mechanism:
Reagents Required[4][5][6][7][8][9][10]
-
Diethyl acetamidomalonate (DEAM)
-
1-(2-Bromoethyl)-3-methylbenzene (prepared from 3-methylphenethyl alcohol via
) -
Sodium ethoxide (
) in absolute ethanol -
Concentrated Hydrochloric acid (
) or Hydrobromic acid ( ) -
Dowex 50W-X8 cation exchange resin
Step-by-Step Methodology
1. Formation of the Enolate: Dissolve Sodium metal (1.1 eq) in absolute ethanol under nitrogen to generate sodium ethoxide. Add Diethyl acetamidomalonate (1.0 eq) to the stirred solution at room temperature.
-
Scientific Insight: The
of DEAM is ~13. NaOEt is sufficient to deprotonate the -carbon completely, forming a stable enolate. Ensure anhydrous conditions to prevent ester hydrolysis.
2. Alkylation (
-
Monitoring: Monitor consumption of DEAM by TLC (SiO2, EtOAc/Hexane 1:3). The product spot will be less polar than the starting malonate.
-
Workup: Cool to RT. Filter off the precipitated NaBr. Concentrate the filtrate in vacuo to obtain the crude alkylated diester.
3. Hydrolysis and Decarboxylation: Suspend the crude diester in 48% HBr or 6M HCl (10 mL per gram of substrate). Reflux for 12–18 hours.
-
Mechanism:[1][5][3][7][8][9][11] Acid catalysis first hydrolyzes the ethyl esters and the acetamide bond. The resulting gem-dicarboxylic acid is unstable at reflux temperatures and undergoes thermal decarboxylation to yield the target amino acid.
-
Visual Cue: Evolution of
gas will cease when the reaction is complete.
4. Purification (Critical Step): Evaporate the acid to dryness to remove excess HCl/HBr. Dissolve the residue in minimal water.
-
Ion Exchange: Load the solution onto a column containing Dowex 50W-X8 (
form). -
Wash: Wash with distilled water until the eluate is neutral (removes non-basic impurities).
-
Elution: Elute the amino acid with 1M
. Ninhydrin-positive fractions are collected.[12] -
Crystallization: Lyophilize the ammonia fractions or concentrate and crystallize from water/ethanol.
Route B: Asymmetric Synthesis (Enantioselective)
Objective: Synthesis of (S)-2-amino-4-(3-methylphenyl)butanoic acid. Method: Phase-Transfer Catalyzed (PTC) Alkylation using the O'Donnell Schiff Base.
Protocol Overview
Instead of DEAM, use N-(diphenylmethylene)glycine tert-butyl ester . Catalyst: O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (10 mol%). Conditions: Toluene/50% KOH (aq), 0°C.
-
Mix the glycine imine ester, the chiral catalyst, and the alkyl halide in toluene.
-
Add 50% KOH. The chiral catalyst shuttles the hydroxide ion to the interface, deprotonating the glycine equivalent in a chiral pocket.
-
Stir vigorously at 0°C.
-
Hydrolysis: Treat the resulting chiral imine with 15% citric acid or 1M HCl in THF to cleave the imine and ester, yielding the enantiorenriched amino acid.
Bench Workflow Visualization
Figure 2: Step-by-step bench workflow for the synthesis of the target amino acid.
Characterization & Data Analysis
The following data represents the expected spectral signature for the pure compound.
NMR Spectroscopy ( , 300 MHz, )
The spectrum will display characteristic features of a homophenylalanine derivative with a meta-substituted toluene ring.
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 7.15 – 7.25 | Multiplet | 1H | Ar-H (C5) | Meta-substitution pattern |
| 7.00 – 7.10 | Multiplet | 3H | Ar-H (C2, C4, C6) | Ortho/Para to methyl/alkyl |
| 3.95 | Triplet ( | 1H | Characteristic | |
| 2.65 – 2.80 | Multiplet | 2H | Benzylic protons (deshielded) | |
| 2.32 | Singlet | 3H | Ar-CH3 | Methyl group on the aromatic ring |
| 2.15 – 2.30 | Multiplet | 2H | Methylene bridge |
Mass Spectrometry (HRMS)[6]
-
Ionization Mode: ESI (+)
-
Calculated Mass (
): 194.1181 Da -
Formula:
Purity Assessment (HPLC)[6]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.
-
Mobile Phase: A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% B to 60% B over 20 min.
-
Detection: UV at 210 nm (peptide bond/carboxyl) and 254 nm (aromatic).
-
Note: As a zwitterion, retention may be low in standard RP-HPLC. Use of an ion-pairing agent (e.g., heptanesulfonic acid) or a HILIC column is recommended for better resolution.
Safety & Handling
-
Bromination Reagents:
is corrosive and reacts violently with water. Quench carefully. -
Alkyl Halides: 1-(2-Bromoethyl)-3-methylbenzene is a potential alkylating agent and should be treated as a mutagen. Use double gloves and work in a fume hood.
-
Product Storage: Store the final amino acid at 4°C. It is hygroscopic.
References
-
O'Donnell, M. J. (2004). "The Enantioselective Synthesis of
-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Bases." Accounts of Chemical Research. Link -
Jackson, R. F. W., et al. (1998). "Concise Synthesis of Enantiomerically Pure Phenylalanine, Homophenylalanine, and Bishomophenylalanine Derivatives Using Organozinc Chemistry." The Journal of Organic Chemistry. Link
-
Maruoka, K., & Ooi, T. (2003). "Recent Advances in Asymmetric Phase-Transfer Catalysis." Angewandte Chemie International Edition. Link
-
Chenault, H. K., et al. (1989). "Kinetic resolution of unnatural and rarely occurring amino acids: enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I." Journal of the American Chemical Society. Link
-
Alchem Pharmtech. "Product Data: (S)-2-Amino-4-m-tolyl-butyric acid." Catalog Entry. Link
Sources
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Homophenylalanine Biosynthetic Genes from the Cyanobacterium Nostoc punctiforme PCC73102 and Application to Its Microbial Production by Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amino acids and peptides. Part 49. 2-Amino-4-(3-pyridyl)butyric acid and related peptides. - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. RU2275376C2 - Method for preparing 2-amino-4-[hydroxy(methyl)-phospinyl]butyric acid - Google Patents [patents.google.com]
- 8. Synthesis of the 2-amino-4-phosphonobutanoic acid analogues (E)- and (Z)-2-amino-2,3-methano-4-phosphonobutanoic acid and their evaluation as inhibitors of hippocampal excitatory neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid - Google Patents [patents.google.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Synthesis of Amino Acids: Acetamidomalonic Ester Synthesis Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 12. alchempharmtech.com [alchempharmtech.com]
